BENGHE Validation & Comparative

Check Availability & Pricing

X-ray crystallography of 5-chloro-1-methyl-1H-
Imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

5-chloro-1-methyl-1H-imidazole-4-
Compound Name:
sulfonyl chloride

Cat. No.: B182210

A Comparative Guide to the X-ray Crystallography of 5-Chloro-1-methyl-1H-imidazole
Derivatives and Related Compounds

For researchers, scientists, and drug development professionals, understanding the three-
dimensional structure of molecules is paramount for rational drug design and structure-activity
relationship studies. X-ray crystallography is the gold standard for elucidating these structures
at an atomic level. This guide provides a comparative overview of the crystallographic data of
imidazole derivatives, with a focus on compounds structurally related to 5-chloro-1-methyl-1H-
imidazole. Due to the limited public availability of crystallographic data for the exact title
compound, this guide presents data for analogous structures to offer insights into the expected
structural features and packing interactions.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for selected 1-methyl-imidazole
derivatives. This data allows for a comparison of unit cell parameters, space groups, and key
structural features.
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Compound Name

1-methyl-5-nitro-1H-

1-[2-(2-
chloroethoxy)ethyl]-2-

imidazole[1] methyl-4-nitro-1H-

imidazole[2]
Chemical Formula C4HsNs0:2 CsH12CIN3Os
Molecular Weight 127.11 249.65
Crystal System Orthorhombic Triclinic
Space Group Pna2. P1
a (A) 5.323 (3) 8.1392 (3)
b (A) 12.664 (6) 9.8735 (4)
c (A 15.993 (8) 14.5959 (6)
a (%) 90 81.082 (2)
B () 90 80.015 (2)
y (©) 90 67.245 (2)
Volume (A3) 1078.1 (9) 1056.12 (7)
4 8 2

Key Structural Features

The nitro group is twisted with
respect to the imidazole ring by
a dihedral angle of 5.60 (2)°.[1]

The methyl-nitro-1H-imidazole
core is largely planar.[2] The
chloroethoxyethyl chain

exhibits disorder.

Intermolecular Interactions

Weak intermolecular C—H::-O
and C—H---N hydrogen

bonding is present.[1]

The structure lacks

conventional hydrogen bonds.

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction of
imidazole derivatives, based on methodologies reported in the literature.[3][4][5]
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. Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
solution of the synthesized compound in an appropriate solvent (e.g., methanol, ethanol,
chloroform-d).

. Data Collection:
A suitable single crystal is mounted on a goniometer head.

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a
single-crystal X-ray diffractometer equipped with a detector such as a CCD or HPC.

The X-ray source is typically a sealed tube or a microfocus source emitting Mo Ka (A =
0.71073 A) or Cu Ka (A = 1.54178 A) radiation.

The data collection strategy involves a series of w and ¢ scans to cover a significant portion
of the reciprocal space.

. Data Processing:

The collected diffraction images are processed to integrate the reflection intensities and
apply corrections for Lorentz and polarization effects.

An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays
by the crystal.

. Structure Solution and Refinement:
The crystal structure is solved using direct methods or Patterson methods.
The structural model is then refined by full-matrix least-squares on F2.
All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for X-ray crystallography of imidazole
derivatives.

Click to download full resolution via product page
Caption: Experimental workflow for X-ray crystallography.

Logical Relationship in Structure Analysis

The following diagram outlines the logical progression from a refined crystal structure to the
analysis of its key features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182210#x-ray-crystallography-of-5-chloro-1-methyl-
1h-imidazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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